A Technical Guide to the Physicochemical Properties of p-Menth-1-ene-3,6-diol
A Technical Guide to the Physicochemical Properties of p-Menth-1-ene-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menth-1-ene-3,6-diol is a naturally occurring monoterpenoid that has been isolated from plants of the Mentha genus. As a member of the menthane monoterpenoid class, it possesses a characteristic molecular scaffold that is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. Understanding the fundamental physicochemical properties of this compound is critical for its isolation, characterization, formulation, and for elucidating its potential biological activities. This guide provides a comprehensive overview of its known properties, outlines standard experimental methodologies for their determination, and presents a generalized workflow for its isolation and analysis.
Physicochemical Properties
The key physicochemical properties of p-Menth-1-ene-3,6-diol are summarized below. These values are essential for predicting the compound's behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 4031-55-4 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Typically exists as a solid at room temperature. |
| Density | 1.0 ± 0.1 g/cm³ |
| Predicted Density | 1.039 g/cm³ |
| Synonyms | 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol, (3R,4R,6S)-3,6-Dihydroxy-1-menthene, 4-Menthene-3,6-diol |
Table 2: Thermal and Thermodynamic Properties
| Property | Value |
| Boiling Point | 279.4 ± 40.0 °C (at 760 mmHg) |
| Flash Point | 129.2 ± 21.9 °C |
| Vapor Pressure | 0.0 ± 1.3 mmHg (at 25°C) |
Table 3: Optical and Partitioning Properties
| Property | Value |
| Index of Refraction | 1.51 |
| LogP (Octanol-Water Partition Coefficient) | 1.00 - 1.65 |
| Topological Polar Surface Area (TPSA) | 40.5 Ų |
Table 4: Solubility Profile
| Solvent | Observation |
| In Vitro | Soluble in DMSO. For other solvents like water, ethanol, or DMF, preliminary testing with small amounts is recommended. |
| In Vivo Formulations | Common formulations for compounds with low water solubility may be applicable, such as combinations of DMSO, Tween 80, PEG300, and saline or corn oil. |
Experimental Protocols for Characterization
The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like p-Menth-1-ene-3,6-diol.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.[1][2]
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of about 3 mm.[3] The packing must be firm and compact.[1]
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus equipped with a calibrated thermometer or digital sensor.[4]
-
Measurement: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[3]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[1]
Boiling Point Determination (Distillation Method)
For non-volatile solids, the boiling point is determined under specific pressure conditions, as it is a key metric of a liquid's volatility.
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer.[5] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[5]
-
Procedure: The compound (at least 5 mL) is placed in the distilling flask with boiling chips.[6][7] The liquid is heated gently.[6]
-
Data Recording: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and the first drops of condensate are collected.[8] The barometric pressure should also be recorded, as boiling point is pressure-dependent.[6][7]
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[9]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be confirmed.[10]
-
Sample Analysis: The saturated solution is filtered to remove all solid particles. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
Structural Characterization
-
Mass Spectrometry (MS): This technique is used to determine the exact molecular weight of the compound.[11][12] In Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and ionized, allowing for the measurement of its mass-to-charge ratio (m/z) to confirm the molecular formula.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.[14] For a ¹H NMR spectrum, 5-25 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15][16] For a ¹³C NMR spectrum, a higher concentration (50-100 mg) is often required.[15] The resulting spectrum reveals the chemical environment of each proton and carbon atom, allowing for the complete structural elucidation of the molecule.[14]
Visualization of Experimental Workflow
While specific signaling pathways for p-Menth-1-ene-3,6-diol are not yet fully elucidated, a critical aspect of its study involves its initial isolation and characterization. The following diagram illustrates a generalized workflow for this process.
References
- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 13. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
